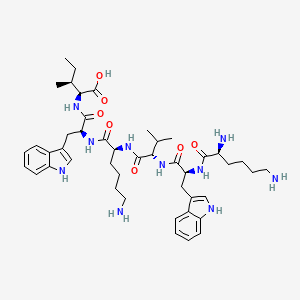
L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- is a complex peptide composed of multiple amino acids. This compound is notable for its potential applications in various scientific fields, including biochemistry, pharmacology, and industrial biotechnology. Each amino acid in this sequence contributes unique properties that enhance the overall functionality of the peptide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial systems, such as Escherichia coli, by inserting the gene encoding the peptide into the microbial genome.
化学反应分析
Types of Reactions
L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, which can enhance or inhibit specific biological activities.
科学研究应用
L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and biocatalysts.
作用机制
The mechanism of action of L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate these targets by binding to active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction.
相似化合物的比较
Similar Compounds
L-Isoleucine, L-lysyl-L-tryptophyl-L-lysyl-L-alanyl-L-isoleucyl-L-leucyl-: Another peptide with a similar sequence but different amino acid composition.
L-Isoleucine, L-tryptophylglycyl-L-a-glutamyl-L-valyl-L-lysyl-L-arginyl-L-glutaminyl-: A peptide with a different arrangement of amino acids.
Uniqueness
L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and exhibit specific biological activities that are not observed in other similar peptides.
属性
CAS 编号 |
678967-46-9 |
|---|---|
分子式 |
C45H66N10O7 |
分子量 |
859.1 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C45H66N10O7/c1-5-27(4)39(45(61)62)55-43(59)37(23-29-25-50-34-18-9-7-15-31(29)34)53-41(57)35(19-11-13-21-47)51-44(60)38(26(2)3)54-42(58)36(52-40(56)32(48)16-10-12-20-46)22-28-24-49-33-17-8-6-14-30(28)33/h6-9,14-15,17-18,24-27,32,35-39,49-50H,5,10-13,16,19-23,46-48H2,1-4H3,(H,51,60)(H,52,56)(H,53,57)(H,54,58)(H,55,59)(H,61,62)/t27-,32-,35-,36-,37-,38-,39-/m0/s1 |
InChI 键 |
FCXAEJWVZKQUNW-JQEVECOFSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


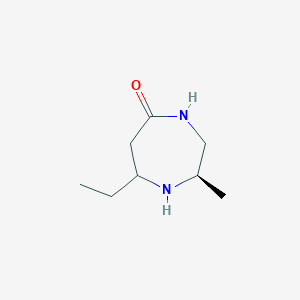
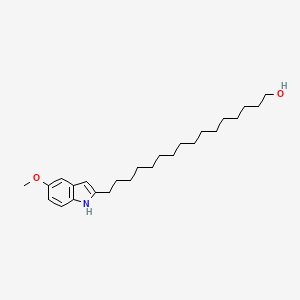
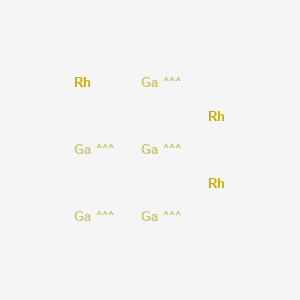
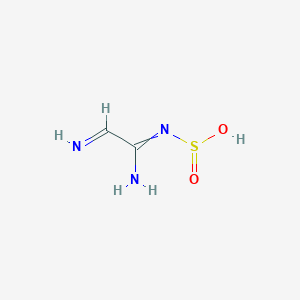
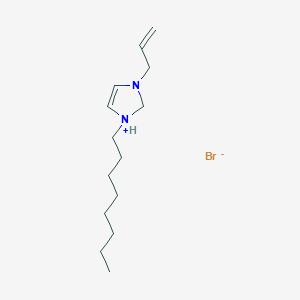


![Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester](/img/structure/B12536244.png)
![3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12536248.png)
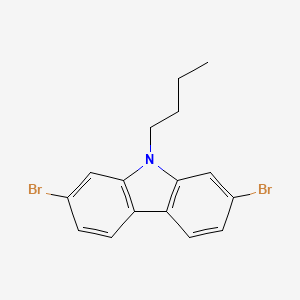
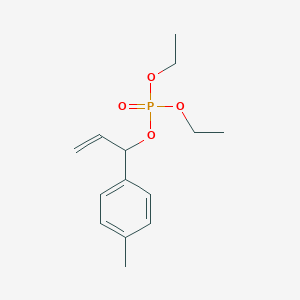
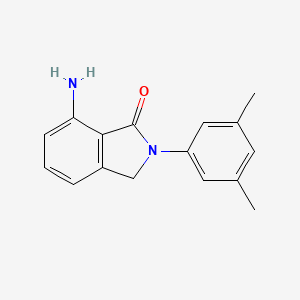

![N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B12536283.png)
